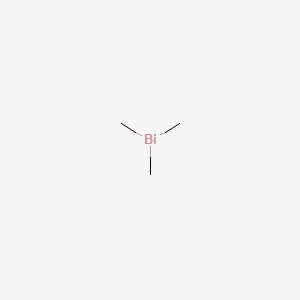
Trimethylbismuth
Vue d'ensemble
Description
Trimethylbismuth (chemical formula: C₃H₉Bi) is an organometallic compound composed of three methyl groups (CH₃) attached to a central bismuth (Bi) atom. It falls within the category of heavy metal organic compounds and has applications in various fields, including solar energy and water treatment .
Synthesis Analysis
The synthesis of trimethylbismuth typically involves the reaction of bismuth halides (such as BiCl₃ or BiBr₃) with methyl lithium (LiCH₃) or methyl magnesium bromide (CH₃MgBr). The resulting product is trimethylbismuth, which can be purified and isolated for further study .
Molecular Structure Analysis
Trimethylbismuth has a tetrahedral molecular geometry, with the three methyl groups arranged symmetrically around the central bismuth atom. The Bi-C bond lengths are approximately equal, reflecting the sp³ hybridization of the bismuth atom .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Organic Compounds
Trimethylbismuth is utilized in the synthesis of various organic compounds. It serves as a precursor for creating bismuth derivatives with organic radicals, which are essential in fine organic synthesis. The versatility of organobismuth compounds has led to significant advancements in synthetic methods and structural studies .
Medicinal Chemistry
In medicinal chemistry, Trimethylbismuth compounds have shown promise due to their anti-microbial, anti-leishmanial, and anti-cancer properties. They are particularly noted for their gastroprotective effects and efficacy in treating H. pylori infections. The exploration of bismuth-based drugs continues to be a vibrant area of research with potential applications in various therapeutic treatments .
Photon Detection in High-Energy Physics
Trimethylbismuth is investigated for its potential use as a sensitive medium for high-energy photon detection. The measurement of free ion yield, which represents the number of electron-ion pairs released by incident photons, is crucial in this field. This application could lead to advancements in detection systems for high-energy physics experiments .
Mécanisme D'action
- The primary targets of trimethylbismuth are not well-documented. However, it is used as a sensitive medium in photon detectors, such as the CaLIPSO detector for high-precision brain PET imaging .
- The exact interaction mechanism remains unclear, but trimethylbismuth likely acts as a prodrug. It may undergo a reductive pathway to generate more active bismuth (Bi³⁺) analog compounds .
Target of Action
Mode of Action
Propriétés
IUPAC Name |
trimethylbismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Bi/h3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDYYQHYLJDCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Bi](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208039 | |
| Record name | Trimethylbismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | Trimethyl bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylbismuth | |
CAS RN |
593-91-9 | |
| Record name | Trimethylbismuth | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylbismuth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylbismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylbismuthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBISMUTH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN5YM172EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of trimethylbismuth?
A1: Trimethylbismuth has the molecular formula (CH3)3Bi and a molecular weight of 254.13 g/mol.
Q2: What is the free ion yield of trimethylbismuth and what does it imply for its application in detectors?
A2: The free ion yield of trimethylbismuth is significantly lower than other similar dielectric liquids, measured at 0.083 ± 0.003. [, ] This low yield means fewer electron-ion pairs are released per incident photon, impacting its sensitivity in high-energy photon detection, particularly for applications like brain PET imaging. [, ]
Q3: Can trimethylbismuth be used as a semiconductor material?
A3: While not a traditional semiconductor, trimethylbismuth has been explored as a component in the development of thin-film thermoelectric materials. Specifically, it has been used in the metal organic chemical vapor deposition (MOCVD) of bismuth telluride (Bi2Te3), a well-known thermoelectric material. [, , ]
Q4: How does the presence of trimethylbismuth affect the growth of other materials in techniques like MOVPE?
A4: Trimethylbismuth acts as a surfactant during the growth of materials like GaInP and GaAs using techniques like MOVPE. [, , ] This surfactant effect can lead to changes in surface structure, influencing crystal ordering, step velocity, and surface roughness. [, ] It can also reduce defect density and unintentional carbon doping. []
Q5: How does trimethylbismuth decompose?
A5: Trimethylbismuth decomposes into methyl radicals and bismuth. Studies have shown that this decomposition can be influenced by factors like temperature, pressure, and the presence of other molecules, such as toluene. [, ]
Q6: Can trimethylbismuth participate in alkyl exchange reactions?
A6: Yes, research suggests that trimethylbismuth can undergo alkyl exchange reactions with other organometallic precursors, such as those containing gallium. This has been observed during the growth of materials like GaAs and GaP by MOVPE. []
Q7: Can trimethylbismuth be produced within the human body?
A7: Yes, trace amounts of trimethylbismuth have been detected in the blood and exhaled air of human volunteers following ingestion of colloidal bismuth subcitrate. [, ] This suggests that the intestinal microbiota may play a role in the biotransformation of bismuth into trimethylbismuth. [, , ]
Q8: Is trimethylbismuth toxic?
A8: Research indicates that trimethylbismuth can induce cytotoxic and genotoxic effects in human cells in vitro. [] Studies comparing various bismuth compounds revealed that the methylated form exhibited higher toxicity compared to bismuth citrate or bismuth glutathione. []
Q9: How is trimethylbismuth relevant to the environment?
A10: Trimethylbismuth is a volatile compound that can be produced by the biomethylation of bismuth by microorganisms, particularly in anaerobic environments like sewage sludge and landfills. [, , ] Its release into the environment raises concerns due to its potential toxicity.
Q10: What are the implications of trimethylbismuth production in landfills?
A11: The detection of trimethylbismuth in landfill gas, alongside other volatile organometallic compounds and volatile organic compounds, highlights the potential for these compounds to be released into the atmosphere, posing environmental and health risks. []
Q11: What are the potential applications of trimethylbismuth?
A11: Trimethylbismuth is being explored for its potential in several applications, including:
- High-energy photon detection: Despite its low free ion yield, research continues to investigate trimethylbismuth as a sensitive medium in liquid ionization chambers for applications like brain PET imaging. [, , , ]
- Thermoelectric devices: Trimethylbismuth serves as a precursor for the MOCVD of bismuth telluride, a key component in thin-film thermoelectric devices. [, , ]
- Quantum dot growth: Trimethylbismuth has shown promise as a surfactant in the growth of telecommunication-wavelength quantum dots using MOVPE, leading to improvements in photoluminescence intensity and wavelength. []
Q12: What are the challenges associated with using trimethylbismuth in various applications?
A12: Some of the challenges include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



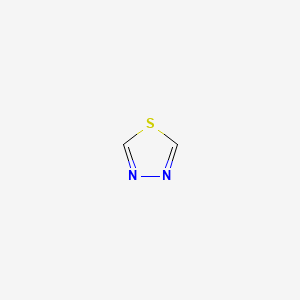
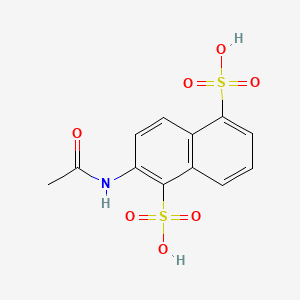
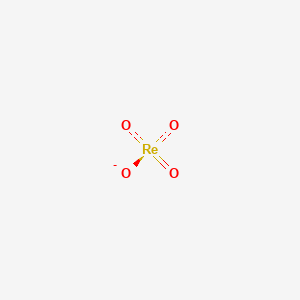
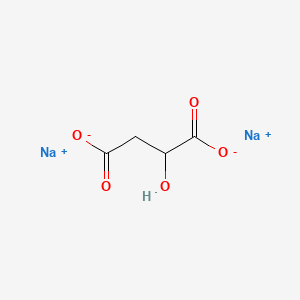
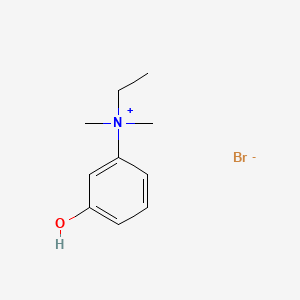
![4-[2-hydroxy-1-(3-hydroxy-4-methyloct-1-en-6-ynyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoic acid](/img/structure/B1197890.png)
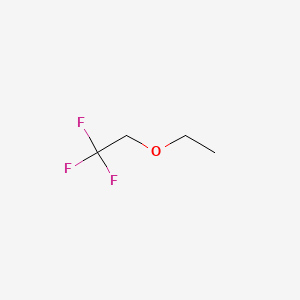
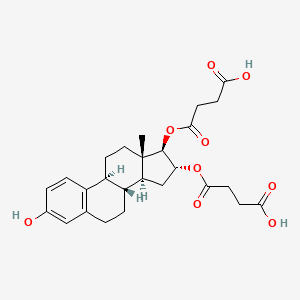
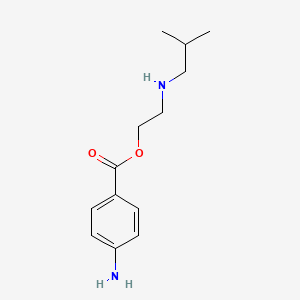
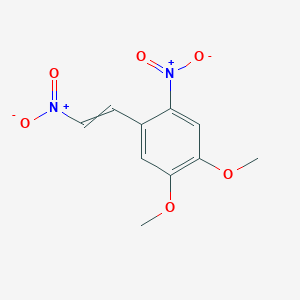
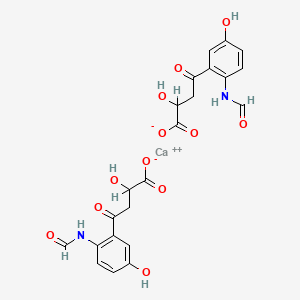
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

![Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d']cyclobuta[1,2-b:4,3-b']difuran-5a,5b-dicarboxylate](/img/structure/B1197900.png)